molecular formula C12H12F3NO B1431314 5-[4-(Trifluoromethyl)phenyl]-2-piperidone CAS No. 87922-74-5

5-[4-(Trifluoromethyl)phenyl]-2-piperidone

Cat. No.: B1431314
CAS No.: 87922-74-5
M. Wt: 243.22 g/mol
InChI Key: LGEVYJYGEQLUMF-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]-2-piperidone is an organic compound that features a piperidone ring substituted with a trifluoromethyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Trifluoromethyl)phenyl]-2-piperidone typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with piperidone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 5-[4-(Trifluoromethyl)phenyl]-2-piperidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-[4-(Trifluoromethyl)phenyl]-2-piperidone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-2-piperidone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidone ring can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)phenol
  • 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl

Comparison: 5-[4-(Trifluoromethyl)phenyl]-2-piperidone is unique due to the presence of both the trifluoromethyl group and the piperidone ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds that may only contain one of these functional groups .

Biological Activity

5-[4-(Trifluoromethyl)phenyl]-2-piperidone (CAS No. 87922-74-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C₁₁H₈F₃N
SMILES Notation : CC1=CC(NC(=O)C1=C(C)C(F)(F)F)C(F)(F)F
IUPAC Name : this compound

The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate various biochemical pathways through:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, which may lead to therapeutic effects in various diseases.
  • Receptor Binding : It exhibits affinity for several receptors, including serotonin and dopamine receptors, which are crucial for neuropharmacological effects.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. It has demonstrated effectiveness against a range of pathogens, including:

  • Bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA).
  • Fungi : Exhibits antifungal activity against various strains.

The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, although specific molecular targets remain to be fully elucidated.

Anticancer Activity

Studies have explored the potential of this compound in cancer therapy. It has shown:

  • Cytotoxic Effects : In vitro studies indicate that it can induce apoptosis in cancer cells, particularly in breast and colorectal cancer lines.
  • Structure-Activity Relationship (SAR) : SAR studies have identified key structural features that enhance its cytotoxicity, paving the way for the design of more potent derivatives .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds highlights the unique properties of this compound:

CompoundBiological ActivityUnique Features
2-PiperidoneModerate cytotoxicityLacks trifluoromethyl group
Trifluoromethyl derivativesEnhanced potencyVarying receptor affinities
BenzoylpiperidineAntitumor activityDifferent substitution pattern

The trifluoromethyl group significantly enhances biological activity compared to non-fluorinated analogs .

Case Studies and Research Findings

Recent studies have provided insights into the potential applications of this compound:

  • Antimicrobial Resistance : A study focused on the compound's ability to inhibit metallo-β-lactamases (MBLs), which are significant contributors to antibiotic resistance. The compound demonstrated promising inhibitory activity against multiple MBLs, suggesting potential as a therapeutic agent in overcoming resistance mechanisms .
  • Pharmacokinetic Characterization : Investigations characterized its pharmacokinetic profile in mouse models, revealing favorable absorption and distribution characteristics. The study found that the compound exhibited moderate cytotoxicity while maintaining effective antiviral activity against HIV-1 integrase .
  • Neuropharmacological Studies : Research has shown that this compound interacts with serotonin receptors, suggesting potential use as an antidepressant or anxiolytic agent. Its binding affinity for these receptors indicates a mechanism that could modulate mood disorders .

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(17)16-7-9/h1-2,4-5,9H,3,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEVYJYGEQLUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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